

The Biological Activity of Avrainvillamide and Its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Avrainvillamide

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Introduction

Avrainvillamide is a naturally occurring alkaloid of fungal origin that has garnered significant interest in the scientific community due to its potent antiproliferative and antibiotic properties.[1][2] Structurally, it belongs to a class of complex indole alkaloids and has been the subject of several total synthesis efforts.[3] This technical guide provides an in-depth overview of the biological activities of **avrainvillamide** and its derivatives, focusing on its mechanism of action, quantitative activity data, and the experimental protocols used for its evaluation. The primary molecular targets of **avrainvillamide** have been identified as the nuclear chaperone nucleophosmin (NPM1) and the nuclear export protein exportin-1 (Crm1), both of which are often overexpressed in various human tumors.[1][4][5]

Biological Activities and Mechanism of Action

Avrainvillamide exhibits a range of biological effects, most notably its potent antiproliferative activity against various cancer cell lines and its antibiotic activity against several multi-drug resistant bacteria.

Antiproliferative Activity

Avrainvillamide has demonstrated significant growth-inhibitory effects across a panel of human cancer cell lines. Its mechanism of action is primarily attributed to its interaction with

NPM1 and Crm1.[1][5]

Avrainvillamide binds to the oncoprotein NPM1, a multifunctional protein involved in ribosome biogenesis, centrosome duplication, and the regulation of the tumor suppressor p53.[4][6] This binding has been shown to occur through the S-alkylation of cysteine residues on the target proteins by the electrophilic α,β -unsaturated nitron of **avrainvillamide**. [5][6] Specifically, **avrainvillamide** targets cysteine-275 of NPM1.[4] By binding to NPM1, **avrainvillamide** can induce an increase in cellular p53 levels, contributing to its apoptotic effects.[4]

Furthermore, **avrainvillamide** interacts with Crm1, a key protein responsible for the nuclear export of various proteins, including tumor suppressors. This interaction inhibits Crm1-mediated nuclear export, leading to the nuclear retention of its cargo proteins.[5] In acute myeloid leukemia (AML) cells with mutated NPM1 (NPMc+), which aberrantly localizes to the cytoplasm, **avrainvillamide** can restore the nucleolar localization of the mutant protein, suggesting a potential therapeutic avenue for this type of leukemia.[7]

The dual inhibition of NPM1 and Crm1 by **avrainvillamide** disrupts critical cellular processes, leading to cell cycle arrest and apoptosis. A notable consequence of its interaction with these proteins is the deregulation of centrosome duplication, leading to the formation of supernumerary centrosomes and subsequent mitotic defects.[7]

Antibiotic Activity

In addition to its anticancer properties, **avrainvillamide** has shown efficacy as an antibiotic. It inhibits the growth of multi-agent resistant strains of *Staphylococcus aureus*, *Streptococcus pyogenes*, and *Enterococcus faecalis*. [2]

Quantitative Biological Data

The antiproliferative and antibiotic activities of **avrainvillamide** and its derivatives have been quantified using various in vitro assays. The following tables summarize the available data.

Cell Line	Cancer Type	Parameter	Value (μM)	Reference
T-47D	Breast Cancer	GI ₅₀	0.33	[2]
LNCaP	Prostate Cancer	GI ₅₀	0.42	[2]
OCI-AML2	Acute Myeloid Leukemia	GI ₅₀	0.35 ± 0.09	[5]
OCI-AML3	Acute Myeloid Leukemia	GI ₅₀	0.52 ± 0.15	[5]
NB4	Acute Myeloid Leukemia	IC ₅₀	1100	
HL-60	Acute Myeloid Leukemia	IC ₅₀	>1000	
MV4-11	Acute Myeloid Leukemia	IC ₅₀	116	
Molm-13	Acute Myeloid Leukemia	IC ₅₀	78	

Table 1: Antiproliferative activity of **Avrainvillamide** in various human cancer cell lines.

Derivative Name/Modification	Cell Line	Parameter	Value (μM)	Reference
Biphenyl-modified analog	Molm-13	IC ₅₀	~1	[8]
Biphenyl-modified analog	MV4-11	IC ₅₀	~1	[8]

Table 2: Antiproliferative activity of selected **Avrainvillamide** derivatives.

Bacterial Strain	Parameter	Value (µg/mL)	Reference
Staphylococcus aureus (Multi-agent resistant)	MIC	12.5	[2]
Streptococcus pyogenes	MIC	12.5	[2]
Enterococcus faecalis	MIC	25	[2]

Table 3: Antibiotic activity of **Avrainvillamide**.

Structure-Activity Relationship

The biological activity of **avrainvillamide** is intrinsically linked to its chemical structure. Studies on synthetic analogs have provided insights into the structure-activity relationship (SAR). A key feature for its activity is the electrophilic α,β -unsaturated nitrone functional group, which is responsible for the covalent interaction with cysteine residues in its target proteins.[5][6]

Competition assays with a series of synthetic **avrainvillamide** analogs have shown a correlation between their antiproliferative activities and their NPM1 binding affinities.[5] Interestingly, a similar correlation was not observed for Crm1 binding, suggesting that the interaction with NPM1 is a more critical determinant of its antiproliferative potency. For instance, the non-natural enantiomer of **avrainvillamide** was nearly as effective at inhibiting Crm1 binding as the natural product but showed a significant difference in antiproliferative activity.[5] This highlights the stereospecificity of the interaction with NPM1. Modifications to the biphenyl moiety of **avrainvillamide** have also been explored, with some analogs retaining potent anti-leukemic activity.[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of **avrainvillamide**'s biological activity.

Cell Proliferation and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of viable cells.

- Materials:
 - 96-well microplates (tissue culture grade, flat bottom)
 - Complete cell culture medium
 - WST-1 reagent
 - Microplate (ELISA) reader
- Protocol:
 - Seed cells in a 96-well plate at a predetermined optimal density in 100 μ L of culture medium.
 - Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
 - Add various concentrations of **avrainvillamide** or its derivatives to the wells. Include a vehicle control (e.g., DMSO).
 - Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
 - Add 10 μ L of WST-1 reagent to each well.
 - Incubate the plates for 1-4 hours at 37°C.
 - Shake the plates thoroughly for 1 minute on a shaker.
 - Measure the absorbance of the samples at a wavelength between 420-480 nm using a microplate reader. Use a reference wavelength greater than 600 nm.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values.

This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA, providing a direct measure of cell proliferation.

- Materials:

- 96-well microplates
- Complete cell culture medium
- [³H]-Thymidine
- Cell harvester
- Glass fiber filters
- Scintillation fluid and vials
- Scintillation counter
- Protocol:
 - Seed cells in 96-well plates at an appropriate density in 100 µL of culture medium.
 - Allow cells to adhere and grow for 24 hours.
 - Treat the cells with a range of concentrations of **avrainvillamide** or its derivatives for the desired duration (e.g., 24-48 hours).
 - During the final 4-18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
 - Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and captures the DNA on the filter.
 - Wash the filters to remove unincorporated [³H]-thymidine.
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
 - Determine the percentage of inhibition of proliferation compared to the untreated control and calculate the IC₅₀ values.

Protein-Ligand Interaction Assay

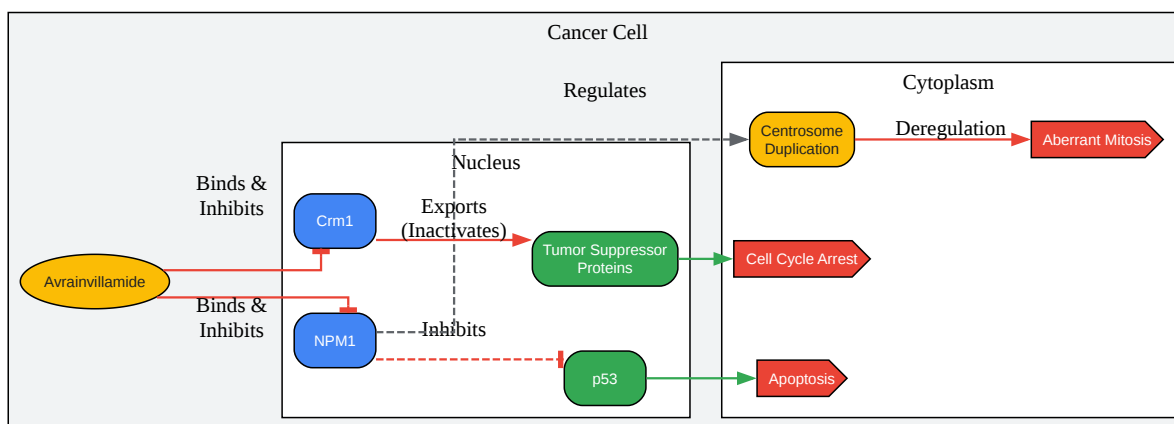
This affinity purification method is used to identify and confirm the protein targets of **avrainvillamide**.

- Materials:
 - Biotinylated **avrainvillamide** conjugate
 - Streptavidin-conjugated agarose or magnetic beads
 - Cell lysate from cancer cells
 - Lysis buffer (e.g., RIPA buffer with protease inhibitors)
 - Wash buffer (e.g., PBS with 0.1% Tween-20)
 - Elution buffer (e.g., SDS-PAGE sample buffer)
 - SDS-PAGE gels and Western blotting apparatus
 - Antibodies against NPM1 and Crm1
- Protocol:
 - Preparation of Cell Lysate:
 - Culture cancer cells to ~80-90% confluency.
 - Lyse the cells with ice-cold lysis buffer.
 - Clarify the lysate by centrifugation to remove cellular debris.
 - Determine the protein concentration of the supernatant.
 - Affinity Pull-Down:
 - Incubate the streptavidin beads with the biotinylated **avrainvillamide** conjugate to immobilize the "bait".
 - Wash the beads to remove any unbound conjugate.

- Incubate the **avrainvillamide**-bound beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
- As a negative control, incubate beads with lysate in the presence of an excess of non-biotinylated **avrainvillamide** or use beads without the biotinylated conjugate.
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads several times with wash buffer to remove non-specifically bound proteins.
 - Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
- Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Perform a Western blot analysis using specific antibodies to detect the presence of NPM1 and Crm1 in the pulled-down fraction.

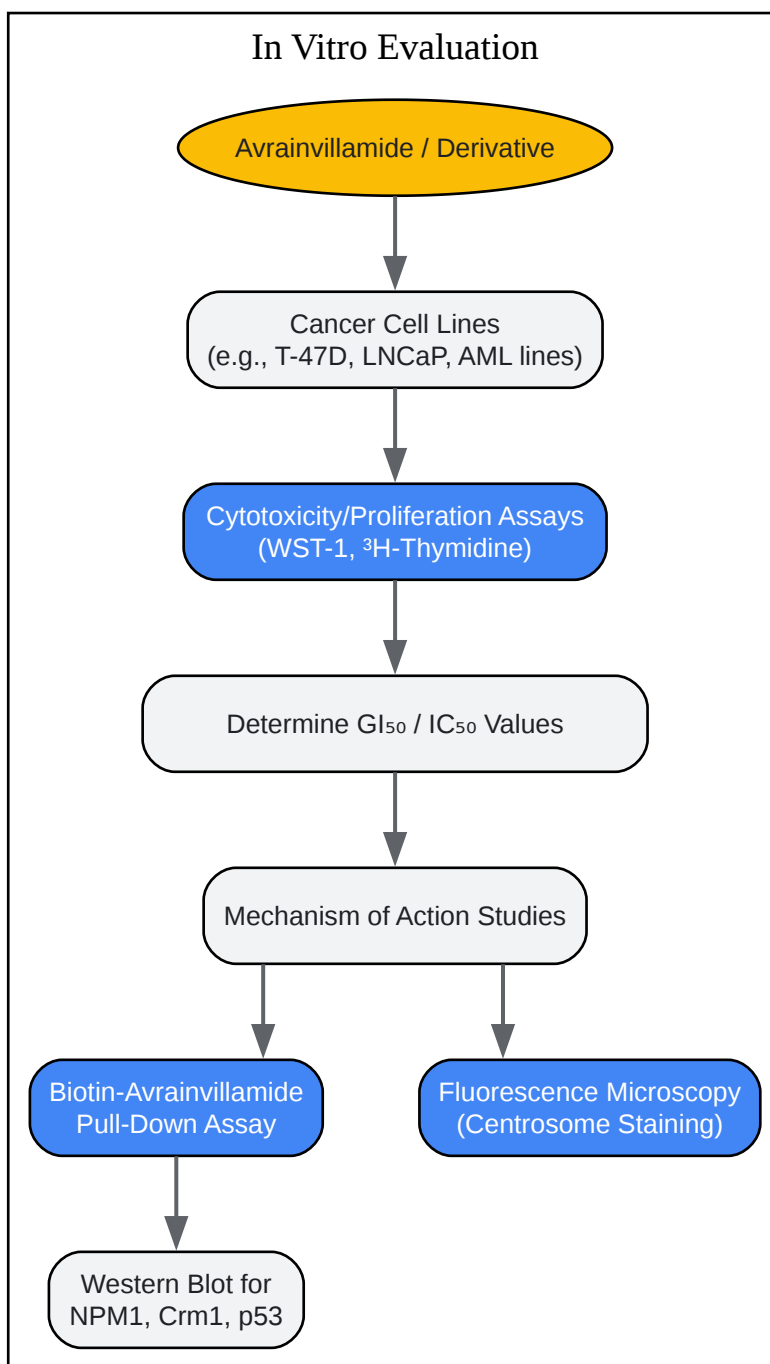
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by **avrainvillamide** and a typical experimental workflow for its evaluation.



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Caption: Mechanism of action of **Avrainvillamide** in cancer cells.



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Caption: Experimental workflow for evaluating **Avrainvillamide**.

Conclusion

Avrainvillamide and its derivatives represent a promising class of compounds with significant antiproliferative and antibiotic activities. Their unique mechanism of action, involving the dual targeting of NPM1 and Crm1, offers a compelling rationale for their further development as therapeutic agents. This technical guide provides a comprehensive summary of the current knowledge on the biological activities of **avrainvillamide**, intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery. Future research should focus on the synthesis and evaluation of a broader range of derivatives to optimize potency and selectivity, as well as in vivo studies to validate their therapeutic potential.

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